molecular formula C12H16BrNO2 B3004827 Methyl 2-amino-3-(3-bromophenyl)pentanoate CAS No. 2148556-87-8

Methyl 2-amino-3-(3-bromophenyl)pentanoate

Cat. No. B3004827
CAS RN: 2148556-87-8
M. Wt: 286.169
InChI Key: GLIDWLNSDVJIJE-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-bromophenyl)pentanoate is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

Methyl 2-amino-3-(3-bromophenyl)pentanoate is believed to exert its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been shown to protect neurons from oxidative stress-induced damage by increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
Methyl 2-amino-3-(3-bromophenyl)pentanoate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been shown to protect neurons from oxidative stress-induced damage by increasing the expression of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-3-(3-bromophenyl)pentanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. Additionally, it has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one limitation of Methyl 2-amino-3-(3-bromophenyl)pentanoate is that it may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of Methyl 2-amino-3-(3-bromophenyl)pentanoate. One area of research is the development of more potent and selective derivatives of Methyl 2-amino-3-(3-bromophenyl)pentanoate for use as therapeutic agents. Additionally, further studies are needed to elucidate the precise mechanisms by which Methyl 2-amino-3-(3-bromophenyl)pentanoate exerts its therapeutic effects. Furthermore, the potential role of Methyl 2-amino-3-(3-bromophenyl)pentanoate in the treatment of other diseases, such as neurodegenerative disorders, should be explored. Finally, the development of novel synthetic methods for the preparation of Methyl 2-amino-3-(3-bromophenyl)pentanoate could lead to the discovery of new derivatives with improved pharmacological properties.
Conclusion:
Methyl 2-amino-3-(3-bromophenyl)pentanoate is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, it has been used as a tool to study the role of amino acid derivatives in various biological processes. Further research is needed to fully elucidate the mechanisms by which Methyl 2-amino-3-(3-bromophenyl)pentanoate exerts its therapeutic effects and to develop more potent and selective derivatives for use as therapeutic agents.

Synthesis Methods

Methyl 2-amino-3-(3-bromophenyl)pentanoate can be synthesized using a multi-step process. The first step involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form 3-(3-bromophenyl)pent-2-en-4-one. The second step involves the reaction of the resulting compound with methylamine in the presence of a reducing agent to yield Methyl 2-amino-3-(3-bromophenyl)pentanoate. The final product can be purified using column chromatography.

Scientific Research Applications

Methyl 2-amino-3-(3-bromophenyl)pentanoate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, it has been used as a tool to study the role of amino acid derivatives in various biological processes.

properties

IUPAC Name

methyl 2-amino-3-(3-bromophenyl)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-3-10(11(14)12(15)16-2)8-5-4-6-9(13)7-8/h4-7,10-11H,3,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIDWLNSDVJIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Br)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(3-bromophenyl)pentanoate

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